4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[2-hydroxyethyl(methyl)amino]methyl]-6-methylchromen-2-one |
InChI |
InChI=1S/C14H17NO3/c1-10-3-4-13-12(7-10)11(8-14(17)18-13)9-15(2)5-6-16/h3-4,7-8,16H,5-6,9H2,1-2H3 |
InChI Key |
YPBZIONGHCINLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CCO |
Origin of Product |
United States |
Preparation Methods
Procedure
Reagents :
- Ethyl 4-bromoacetoacetate (1 mmol)
- Phenol derivatives (e.g., 4-methylphenol)
- Concentrated H₂SO₄ (catalyst)
Conditions :
Workup :
| Parameter | Value/Observation |
|---|---|
| Yield | ~70–80% (reported for similar coumarins) |
| Purity | >95% (TLC, HPLC) |
| Characterization | ¹H NMR, IR, ESI-MS (m/z = 253.09 [C₁₁H₉BrO₂]) |
Nucleophilic Substitution with (2-Hydroxyethyl)(Methyl)amine
The bromomethyl intermediate undergoes nucleophilic displacement with (2-hydroxyethyl)(methyl)amine to form the target compound.
Procedure
Reagents :
- 4-Bromomethyl-6-methylcoumarin (1 mmol)
- (2-Hydroxyethyl)(methyl)amine (1.1 mmol)
- K₂CO₃ (1.5 mmol)
- Acetone (10 mL)
Conditions :
Workup :
| Parameter | Value/Observation |
|---|---|
| Yield | ~70–85% (estimated from analogous reactions) |
| Reaction Time | 12–24 hours |
| Solvent | Acetone (polar aprotic) |
| Catalyst | K₂CO₃ (base for deprotonation) |
Alternative Methods: Green Chemistry Approaches
Biogenic catalysts or ultrasound-assisted synthesis offer eco-friendly alternatives.
ZnO Nanoparticle-Catalyzed Synthesis
Reagents :
Conditions :
| Parameter | Value/Observation |
|---|---|
| Yield | ~98% (reported for similar derivatives) |
| Catalyst Reusability | 5–6 cycles (retains >90% activity) |
Ultrasound-Promoted Synthesis
Reagents :
- 4-Bromomethyl-6-methylcoumarin (1 mmol)
- (2-Hydroxyethyl)(methyl)amine (1.1 mmol)
- Triethylamine (TEA, 0.1 mmol)
Conditions :
| Parameter | Value/Observation |
|---|---|
| Yield | ~80–90% (estimated) |
| Energy Efficiency | Reduced reaction time (vs. thermal) |
Characterization and Data Analysis
The target compound is characterized using spectroscopic and chromatographic methods.
Scientific Research Applications
Pharmacological Properties
4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one exhibits significant pharmacological properties, particularly as a selective antagonist for the α1B-adrenoceptor. This selectivity is approximately 10-15 times greater than that for other adrenergic receptor subtypes such as α1A and α1D. These properties suggest potential applications in treating conditions like hypertension and other cardiovascular diseases by modulating physiological processes such as vasoconstriction and heart rate .
Biological Investigations
Recent studies have focused on the biological activity of similar coumarin derivatives, emphasizing their potential as inhibitors of muscle myosin ATPases. These investigations indicate that structural analogues of coumarin could be useful in developing therapeutics aimed at promoting muscle relaxation and addressing related disorders .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against other structurally similar compounds within the coumarin family:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Hydroxycoumarin | Structure | Parent compound; lacks amino substitution |
| 7-Hydroxycoumarin | Structure | Hydroxyl group at position 7; different biological activity |
| 4-(Bis(2-hydroxyethyl)amino)-6-methoxy-2H-chromen-2-one | Structure | Contains two hydroxyethyl groups; varied receptor interaction profile |
| Coumarin | Structure | Basic structure; precursor for many derivatives |
The selective antagonism toward α1B-adrenoceptors distinguishes this compound from others, potentially leading to targeted therapies with fewer side effects .
Mechanism of Action
The mechanism of action of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The pathways involved include the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Functional Group Comparisons
Table 1: Substituent Profiles of Key Coumarin Derivatives
Key Observations :
- Hydrogen Bonding: The bis(2-hydroxyethyl) analog forms O–H···O and C–H···O interactions, creating extended chains along the crystallographic b-axis . In contrast, the methyl group in the (2-hydroxyethyl)(methyl)amino substituent of the main compound likely reduces H-bonding capacity, altering solubility and crystal packing.
- Electronic Effects : Methoxy (electron-donating) and bromo (electron-withdrawing) groups at C6 influence the coumarin ring’s electron density, affecting UV-Vis absorption and reactivity .
Crystallographic and Solid-State Properties
Table 2: Crystallographic Data Comparison
- The bis(2-hydroxyethyl) derivative exhibits a monoclinic lattice with extensive H-bonding, while simpler analogs (e.g., 6-methoxy-4-methyl) lack such complexity .
- The main compound’s methyl substitution in the amino group may disrupt H-bond networks, leading to less ordered packing.
Biological Activity
4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one, a derivative of the chromenone family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Synthesis
The compound is synthesized through a series of chemical reactions involving 4-(bromomethyl)-6-methyl-2H-chromen-2-one and diethanolamine. The reaction typically occurs in a solvent mixture of ethyl alcohol and ethyl acetate under reflux conditions, yielding the target compound with a notable purity and yield .
Antioxidant Properties
Research indicates that derivatives of chromenones exhibit significant antioxidant activity. For instance, the compound has been evaluated for its ability to scavenge free radicals, with studies demonstrating an IC50 value indicating effective radical scavenging capabilities .
Inhibition of Tyrosinase
One of the prominent biological activities of this compound is its inhibition of mushroom tyrosinase, an enzyme critical in melanin production. It has been reported that certain chromenone derivatives can serve as potent inhibitors of both monophenolase and diphenolase activities. For example, related compounds have shown IC50 values as low as 0.03 mM for monophenolase activity, suggesting that this compound may exhibit similar or enhanced inhibitory effects .
Anticancer Activity
Chromone derivatives are also being investigated for their anticancer properties. The compound's structural characteristics suggest potential interactions with various cellular pathways involved in cancer progression. Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines, although specific data on this compound remains limited .
Case Studies
- Tyrosinase Inhibition Study : A study focused on the inhibitory kinetics of various chromenone derivatives found that compounds similar to this compound displayed mixed-type inhibition against tyrosinase, with binding affinities suggesting a promising avenue for cosmetic applications aimed at skin whitening .
- Antioxidant Activity Evaluation : Another study assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that several synthesized chromenone analogues demonstrated significant activity, which could be extrapolated to suggest similar efficacy for the target compound .
The biological activities of this compound can be attributed to its ability to interact with key enzymes and free radicals:
- Tyrosinase Inhibition : The compound likely binds to the active site of tyrosinase, preventing substrate access and subsequent melanin production.
- Antioxidant Mechanism : It may donate electrons to free radicals, stabilizing them and preventing oxidative damage within cells.
Data Summary Table
| Biological Activity | IC50 Value | Mechanism |
|---|---|---|
| Tyrosinase Inhibition | ~0.03 mM | Competitive binding at active site |
| DPPH Radical Scavenging | ~4.09 mM | Electron donation to stabilize free radicals |
| Anticancer Activity | TBD | Induction of apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
